Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate

Description

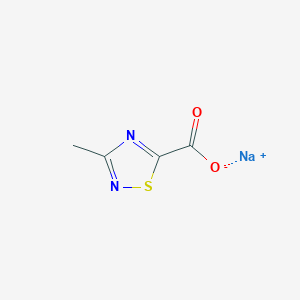

Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic sodium carboxylate derivative with a 1,2,4-thiadiazole core. This compound is structurally characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, substituted with a methyl group at position 3 and a sodium carboxylate group at position 3. Its molecular formula is approximately C₄H₂N₂O₂SNa, with a molecular weight of ~165 g/mol. The sodium carboxylate group enhances aqueous solubility, making it suitable for applications in pharmaceuticals, agrochemicals, and material science. The compound is commercially available through global suppliers, particularly in China, with certifications including ISO9001 and FDA compliance .

Properties

IUPAC Name |

sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSACBCQRYHMPY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium

Biological Activity

Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a compound belonging to the 1,3,4-thiadiazole family, recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and research findings.

Target of Action

this compound interacts with various biological targets including enzymes and receptors. Its thiadiazole ring structure is pivotal in mediating these interactions, influencing numerous biochemical pathways.

Mode of Action

Research indicates that derivatives of 1,3,4-thiadiazole can modulate neuronal activity by affecting chloride ion release through the GABA_A receptor pathway. This action can lead to significant effects on neuronal excitability and neurotransmission.

Biochemical Pathways

This compound has been shown to influence several key biochemical pathways:

- Antimicrobial Activity : Exhibits potent antibacterial and antifungal properties. It has been effective against various microbial strains due to its ability to disrupt cellular processes .

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation and modulation of pro-apoptotic gene expression.

- Enzyme Interaction : The compound has been reported to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. This interaction can impede the enzyme's function, thereby affecting cell cycle progression in cancer cells.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various 1,3,4-thiadiazole derivatives, this compound exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Anticancer Activity : In vitro studies showed that this compound reduced cell viability in several cancer cell lines (e.g., MCF-7 breast cancer cells) by over 70% at concentrations above 100 µM after 48 hours of treatment .

Data Tables

Here is a summary table highlighting the biological activities and their respective effects:

| Biological Activity | Target/Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Effective against Gram-positive bacteria |

| Anticancer | Induction of apoptosis | Significant reduction in cell viability |

| Anticonvulsant | Modulation of GABA_A receptor activity | Decreased neuronal excitability |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation in animal models |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound demonstrates favorable absorption and distribution characteristics in animal models. The compound maintains stability under physiological conditions but shows susceptibility to degradation when exposed to extreme light or heat.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 172.21 g/mol

- Key Properties :

- Applications : Primarily used as a synthetic intermediate in organic chemistry, such as in coupling reactions to form amides (e.g., in ). Its ethyl ester group offers lipophilicity, favoring solubility in organic solvents.

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

- Molecular Formula : C₅H₆N₂O₂S

- Molecular Weight : 158.18 g/mol

- Key Properties: Purity: 95% Structural Role: Shorter alkyl chain (methyl vs.

Oxadiazole Derivatives (e.g., Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate)

- Molecular Formula : C₃H₂N₂O₃SK

- Molecular Weight : ~177 g/mol (estimated)

- Key Differences :

3-Methoxy-1,2-thiazole-5-carboxylic Acid

- Molecular Formula: C₅H₅NO₃S

- Molecular Weight : 159.17 g/mol

- Key Differences: Thiazole ring (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate

- Key Findings :

Comparative Analysis Table

*Assumed based on supplier specifications .

Research Findings and Implications

Solubility and Bioavailability: The sodium carboxylate derivative’s high aqueous solubility makes it advantageous for drug formulations, whereas ester derivatives (ethyl, methyl) are preferred in organic synthesis due to their solubility in non-polar solvents .

Reactivity : Thiadiazoles generally exhibit higher thermal stability and stronger π-acceptor properties compared to oxadiazoles, making them suitable for coordination chemistry and catalysis .

Safety Profile : Ethyl and methyl esters carry higher risks of skin/eye irritation (H315, H319) compared to sodium salts, which are typically less volatile but require handling as hygroscopic solids .

Q & A

Q. What are the optimal synthetic routes for Sodium 3-methyl-1,2,4-thiadiazole-5-carboxylate, and how do reaction conditions influence yield?

The sodium salt is typically synthesized via hydrolysis of its ethyl ester precursor (Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, CAS 76162-56-6) under basic conditions. Key parameters include:

- Base selection : Sodium hydroxide or potassium hydroxide in aqueous ethanol (60-80°C) yields the carboxylate salt. Excess base must be neutralized to avoid byproducts .

- Purification : Recrystallization from ethanol/water mixtures improves purity. The ester precursor has a solubility of 1.7 g/L in water at 25°C, necessitating polar aprotic solvents for efficient hydrolysis .

- Yield optimization : Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures complete conversion. Typical yields range from 70–85% .

Q. How can spectroscopic methods (NMR, IR) distinguish Sodium 3-methyl-1,2,4-thiadiazole-5-carboxylate from its ester precursor?

- <sup>1</sup>H NMR : The ethyl ester shows a triplet at δ 1.3–1.4 ppm (CH3CH2) and a quartet at δ 4.3–4.4 ppm (OCH2). These signals disappear in the sodium salt, replaced by a carboxylate resonance (δ 160–170 ppm in <sup>13</sup>C NMR) .

- IR : The ester’s C=O stretch (~1700 cm<sup>−1</sup>) shifts to ~1580 cm<sup>−1</sup> (asymmetric COO<sup>−</sup> stretch) in the sodium salt .

- Elemental analysis : Confirmation via sodium content (theoretical ~13.3%) ensures purity .

Q. What validation criteria are critical for quantifying Sodium 3-methyl-1,2,4-thiadiazole-5-carboxylate via UV spectrophotometry?

A validated method should address:

- Linearity : Absorbance vs. concentration (e.g., 0.1–10 µg/mL) with R<sup>2</sup> > 0.995 at λmax ~238 nm, similar to structurally related triazole-thiadiazole derivatives .

- Accuracy : Spike-and-recovery tests (90–110% recovery) in buffer or simulated biological matrices.

- Robustness : pH tolerance (e.g., ±0.5 units from optimal pH 7.4) and solvent composition effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sodium salt’s coordination geometry?

- Data collection : Use SHELX suite (SHELXD/SHELXL) for structure solution and refinement. High-resolution data (<1.0 Å) is critical due to light atoms (N, O, S) .

- Coordination analysis : The carboxylate group typically binds Na<sup>+</sup> in a bidentate or monodentate mode. Disordered solvent molecules (e.g., water) must be modeled with occupancy refinement .

- Validation : Check Rint (<5%) and residual electron density (<0.5 eÅ<sup>−3</sup>) to confirm geometry .

Q. What mechanistic insights explain the compound’s biological activity in antimicrobial assays?

- Target identification : Molecular docking suggests thiadiazole-carboxylates inhibit dihydrofolate reductase (DHFR) via H-bonding with Asp27 and hydrophobic interactions with Phe31 (similar to sulfonamide hybrids) .

- SAR studies : Methyl substitution at position 3 enhances lipophilicity (logP ~1.2), improving membrane permeability compared to unsubstituted analogs .

- Resistance profiling : Test against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (BL21 DE3) with MIC values <50 µg/mL indicate potential .

Q. How do pH and temperature affect the stability of Sodium 3-methyl-1,2,4-thiadiazole-5-carboxylate in aqueous solutions?

- pH stability : Degradation occurs at pH <4 (protonation of carboxylate) or pH >10 (hydrolysis of thiadiazole ring). Optimal stability: pH 6–8 .

- Thermal stability : Accelerated stability studies (40–60°C) show <5% degradation over 30 days when stored in amber vials at 4°C .

- Analytical monitoring : Use HPLC-PDA (C18 column, 0.1% formic acid/acetonitrile gradient) to track degradation products .

Methodological Notes

- Contradictions in solubility data : Reported solubility in water varies (e.g., 1.7 g/L for the ester vs. higher values for the sodium salt). This reflects ionic strength and counterion effects, requiring standardized buffer conditions .

- Synthetic scalability : Batch reactors are preferred over flow systems due to the compound’s moderate thermal sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.